N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
The synthesis of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with hydrazinecarboxamide to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and may involve catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the oxygen atom in the ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in cell signaling pathways, thereby preventing the proliferation of cancer cells. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the furan ring enhances the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure, this compound is used in studies related to its crystal structure and spectroscopic properties.
The uniqueness of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its combination of a nitrophenyl group with a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H12N4O5 |
---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c19-13(9-15-14(20)12-5-2-6-23-12)17-16-8-10-3-1-4-11(7-10)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
InChI Key |
UJDROKXNKDPQCP-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.